2-Hydroxydesmethylimipramine glucuronide is a conjugated metabolite of imipramine, formed through a series of metabolic reactions primarily in the liver. [, , ] It belongs to the class of glucuronide conjugates, which are characterized by the addition of glucuronic acid to a molecule, typically increasing its water solubility and facilitating excretion. [, ] In scientific research, 2-hydroxydesmethylimipramine glucuronide serves as a valuable tool for understanding imipramine metabolism and its potential implications in individuals with liver disease. []
2-Hydroxydesmethylimipramine glucuronide is a significant metabolite of desipramine, a tricyclic antidepressant. This compound is formed through the process of glucuronidation, which is a major pathway for the detoxification and elimination of various drugs and xenobiotics in mammals. The glucuronidation process enhances the solubility of lipophilic compounds, facilitating their excretion via urine.
The compound is primarily derived from the metabolism of desipramine, which itself is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. The metabolic pathway includes the formation of 2-hydroxydesmethylimipramine, which is then conjugated to form 2-hydroxydesmethylimipramine glucuronide .
2-Hydroxydesmethylimipramine glucuronide belongs to the class of glucuronides, which are conjugates formed by the addition of glucuronic acid to a substrate. This modification is crucial for increasing water solubility and facilitating renal excretion. It can be classified under pharmacologically active metabolites due to its potential effects on pharmacodynamics and pharmacokinetics.
The synthesis of 2-hydroxydesmethylimipramine glucuronide typically involves enzymatic reactions using uridine 5'-diphosphoglucuronic acid as a glucuronyl donor. The reaction is catalyzed by specific glucuronosyltransferases, which facilitate the transfer of glucuronic acid to hydroxyl groups on the substrate .
The molecular formula for 2-hydroxydesmethylimipramine glucuronide can be represented as . Its structure consists of a desipramine backbone with a hydroxyl group at the 2-position and a glucuronic acid moiety attached.
The primary reaction involving 2-hydroxydesmethylimipramine glucuronide is its formation from 2-hydroxydesmethylimipramine through glucuronidation. This reaction can be summarized as follows:
The mechanism by which 2-hydroxydesmethylimipramine glucuronide exerts its effects involves its role as a metabolite that may influence the pharmacological activity of desipramine. By enhancing solubility, it facilitates renal excretion, thereby modulating the duration and intensity of desipramine's therapeutic effects.
2-Hydroxydesmethylimipramine glucuronide serves several important roles in scientific research:
2-Hydroxydesmethylimipramine glucuronide is a phase II metabolite formed by the conjugation of 2-hydroxydesmethylimipramine (a tertiary amine derivative of imipramine) with glucuronic acid. The core structure retains the tricyclic dibenzazepine ring system of the parent drug imipramine, modified by:
The glucuronide moiety adopts a 4C₁ chair conformation, with the carboxyl group (pKa ~3.5) conferring high water solubility. Mass spectrometry reveals characteristic fragmentation patterns, including:
Table 1: Key Molecular Descriptors of 2-Hydroxydesmethylimipramine Glucuronide
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₅H₃₁N₂O₈⁺ | High-Resolution MS |
Exact Mass | 487.207 Da | Computed |
Glucuronide Linkage | Quaternary ammonium (N⁺-glucuronide) | NMR (¹H/¹³C) |
Diagnostic MS/MS Fragments | m/z 280 (aglycone), 176 (gluc) | LC-HRMS/MS |
LogP (Predicted) | -1.2 ± 0.3 | Computational modeling |
The biosynthesis of 2-hydroxydesmethylimipramine glucuronide is catalyzed by UDP-glucuronosyltransferase 1A4 (UGT1A4), which exhibits high specificity for tertiary amine substrates. The reaction proceeds via nucleophilic attack of the desmethylimipramine metabolite's secondary amine on the anomeric carbon of uridine diphosphate glucuronic acid (UDPGA). This SN₂ mechanism inverts the configuration at C1 of glucuronic acid, yielding the β-linked conjugate [6] [2].
UGT1A4 demonstrates biphasic kinetics toward imipramine derivatives:
This enzyme is primarily expressed in the liver but is also functional in the intestines, kidneys, and brain. Genetic polymorphisms (e.g., UGT1A4*3) significantly alter glucuronidation efficiency, contributing to interindividual metabolic variability [2] [6].
Table 2: Enzymatic Kinetics of UGT1A4-Mediated Glucuronidation
Parameter | Value | Biological System |
---|---|---|
Km (apparent) | 1.39 ± 0.09 mmol/L | Recombinant UGT1A4 |
Vmax | 453.81 ± 32.12 pmol/min/mg | Homogenate |
Inhibition (Ki) | 6.24 ± 0.45 mmol/L | Substrate-driven |
Optimal pH | 7.0–7.8 | Human liver microsomes |
Cofactor Dependence | UDPGA (essential) | In vitro incubations |
In Vitro Biosynthesis
The metabolite is synthesized using fortified liver homogenates (e.g., from New Zealand white rabbits or human S9 fractions):
In Silico Deconjugation for Structural Analysis
Modern workflows utilize LC-HRMS/MS with neutral loss screening:
Chemical Synthesis Challenges
Direct chemical synthesis is hampered by:
Table 3: Comparison of Synthesis Approaches
Method | Yield | Regioselectivity | Key Advantage |
---|---|---|---|
Liver microsomes | 15–25% | Moderate | Biologically relevant |
Recombinant UGT1A4 | 30–40% | High | Enzyme-specific, scalable |
In silico deconjugation | N/A | N/A | Non-destructive, high-throughput |
Chemical conjugation | <10% | Low | No enzymes required |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1